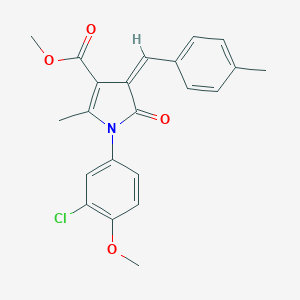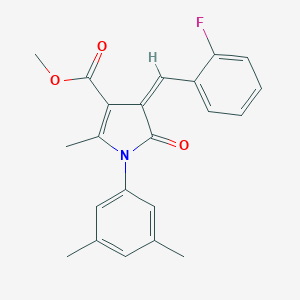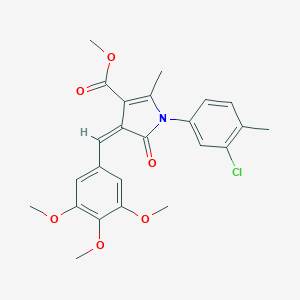![molecular formula C26H25ClN4O4 B297482 N-(2-chlorophenyl)-2-(2-{4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide](/img/structure/B297482.png)
N-(2-chlorophenyl)-2-(2-{4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-2-(2-{4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide, also known as CPOA, is a chemical compound that has been studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of N-(2-chlorophenyl)-2-(2-{4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide is not fully understood, but it is believed to involve the inhibition of protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a role in cell signaling and are often overexpressed in cancer cells. By inhibiting PTPs, N-(2-chlorophenyl)-2-(2-{4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide may disrupt cell signaling pathways that are important for cancer cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that N-(2-chlorophenyl)-2-(2-{4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide can induce apoptosis in cancer cells, inhibit the growth of breast cancer cells, and enhance the effectiveness of chemotherapy drugs. Additionally, N-(2-chlorophenyl)-2-(2-{4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide has been shown to have anti-inflammatory and antioxidant effects. However, more research is needed to fully understand the biochemical and physiological effects of N-(2-chlorophenyl)-2-(2-{4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-chlorophenyl)-2-(2-{4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide in lab experiments is its potential anti-tumor activity and ability to enhance the effectiveness of chemotherapy drugs. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways. Additionally, more research is needed to determine the optimal dosage and treatment regimen for N-(2-chlorophenyl)-2-(2-{4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide.
Direcciones Futuras
There are several future directions for research on N-(2-chlorophenyl)-2-(2-{4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide. One area of interest is the development of N-(2-chlorophenyl)-2-(2-{4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide analogs that may have improved anti-tumor activity or better selectivity for specific PTPs. Additionally, more research is needed to fully understand the mechanism of action of N-(2-chlorophenyl)-2-(2-{4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide and to determine its potential applications in other areas of scientific research. Finally, clinical trials are needed to determine the safety and efficacy of N-(2-chlorophenyl)-2-(2-{4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide in humans.
Métodos De Síntesis
N-(2-chlorophenyl)-2-(2-{4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide can be synthesized through a multi-step process that involves the reaction of 2-chloroaniline with 2-hydroxybenzaldehyde to form a Schiff base. The Schiff base is then reacted with mesitylamine to form the corresponding hydrazone. The resulting hydrazone is then reacted with 4-(2-oxoethyl)benzoic acid to form the final product, N-(2-chlorophenyl)-2-(2-{4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide.
Aplicaciones Científicas De Investigación
N-(2-chlorophenyl)-2-(2-{4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. Studies have shown that N-(2-chlorophenyl)-2-(2-{4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide has anti-tumor activity and can induce apoptosis in cancer cells. Additionally, N-(2-chlorophenyl)-2-(2-{4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide has been shown to inhibit the growth of breast cancer cells and to enhance the effectiveness of chemotherapy drugs.
Propiedades
Fórmula molecular |
C26H25ClN4O4 |
|---|---|
Peso molecular |
493 g/mol |
Nombre IUPAC |
N-(2-chlorophenyl)-N//'-[(E)-[4-[2-oxo-2-(2,4,6-trimethylanilino)ethoxy]phenyl]methylideneamino]oxamide |
InChI |
InChI=1S/C26H25ClN4O4/c1-16-12-17(2)24(18(3)13-16)30-23(32)15-35-20-10-8-19(9-11-20)14-28-31-26(34)25(33)29-22-7-5-4-6-21(22)27/h4-14H,15H2,1-3H3,(H,29,33)(H,30,32)(H,31,34)/b28-14+ |
Clave InChI |
KXZPLAVWCQFQKA-CCVNUDIWSA-N |
SMILES isomérico |
CC1=CC(=C(C(=C1)C)NC(=O)COC2=CC=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC=CC=C3Cl)C |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)COC2=CC=C(C=C2)C=NNC(=O)C(=O)NC3=CC=CC=C3Cl)C |
SMILES canónico |
CC1=CC(=C(C(=C1)C)NC(=O)COC2=CC=C(C=C2)C=NNC(=O)C(=O)NC3=CC=CC=C3Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-diethyl-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297399.png)
![(5E)-1-(3-chloro-4-methylphenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297400.png)
![(5E)-5-[(3,4-dichloroanilino)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297401.png)
![(5E)-1-(2-fluorophenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297405.png)
![methyl (4Z)-4-(4-chlorobenzylidene)-1-[4-(ethoxycarbonyl)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297406.png)

![ethyl (4Z)-4-[4-(benzyloxy)-3-methoxybenzylidene]-2-methyl-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297410.png)


![2-[(2,6-Dimethylphenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B297416.png)
![Methyl 4-({2-[(2,5-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B297417.png)
![4-({2-[(2,5-Dimethylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B297418.png)
![2-[(3-Chloro-2-methylphenyl)imino]-3-ethyl-5-(3-phenyl-2-propenylidene)-1,3-thiazolidin-4-one](/img/structure/B297419.png)
![5-[4-(Allyloxy)-3-ethoxybenzylidene]-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B297420.png)